Integrin αvβ3 Binding Affinity: Galacto-RGD2 Outperforms Non-Glycosylated RGD2 by 3.2-Fold and Monomeric c(RGDfK) by 15-Fold
In a direct competitive displacement assay using 125I-echistatin on intact U87MG human glioma cells, FITC-Galacto-RGD2 demonstrated an IC50 of 28 ± 8 nM, compared to 89 ± 17 nM for the non-glycosylated FITC-RGD2 dimer (3.2-fold weaker) and 414 ± 36 nM for the monomeric reference standard c(RGDfK) (14.8-fold weaker). The scrambled negative control FITC-3P-RGK2 showed an IC50 of 589 ± 73 nM, confirming RGD-sequence specificity [1]. In an independent study using the same assay system, DOTA-Galacto-RGD2 yielded an IC50 of 27 ± 2 nM versus 596 ± 48 nM for the scrambled DOTA-3P-RGK2 (22-fold difference) [2]. Both independent datasets converge on the same conclusion: galactosylation of the RGD dimer confers a reproducible ~3-fold binding affinity advantage over the unglycosylated form and a ≥15-fold advantage over monomeric c(RGDfK).
| Evidence Dimension | Integrin αvβ3 binding affinity (IC50) measured by 125I-echistatin competitive displacement on U87MG glioma cells |
|---|---|
| Target Compound Data | FITC-Galacto-RGD2: 28 ± 8 nM; DOTA-Galacto-RGD2: 27 ± 2 nM |
| Comparator Or Baseline | FITC-RGD2 (non-glycosylated dimer): 89 ± 17 nM; c(RGDfK) (monomeric standard): 414 ± 36 nM; FITC-3P-RGK2 (scrambled dimer): 589 ± 73 nM; DOTA-3P-RGK2 (scrambled): 596 ± 48 nM |
| Quantified Difference | FITC-Galacto-RGD2 vs FITC-RGD2: 3.2-fold higher affinity; vs c(RGDfK): 14.8-fold higher; vs scrambled: 21-fold higher. DOTA-Galacto-RGD2 vs scrambled: 22-fold higher. |
| Conditions | Whole-cell displacement assay; 125I-echistatin radioligand; U87MG human glioblastoma cells; pH 7.4, room temperature |
Why This Matters
The 3.2-fold affinity gain from galactosylation translates to higher specific binding at tracer concentrations, enabling detection of lower αvβ3 expression levels; users selecting non-glycosylated RGD dimers sacrifice this affinity advantage.
- [1] Zheng Y, Ji S, Czerwinski A, Valenzuela F, Pennington M, Liu S. FITC-conjugated cyclic RGD peptides as fluorescent probes for staining integrin αvβ3/αvβ5 in tumor tissues. Bioconjug Chem. 2014 Nov 19;25(11):1925-37. doi: 10.1021/bc500317h. PMID: 25312799; PMCID: PMC4240344. View Source
- [2] Zheng Y, Ji S, Liu S. Comparison of biological properties of 111In-labeled dimeric cyclic RGD peptides. Nucl Med Biol. 2015 Feb;42(2):137-45. doi: 10.1016/j.nucmedbio.2014.10.005. PMID: 25459111. View Source
